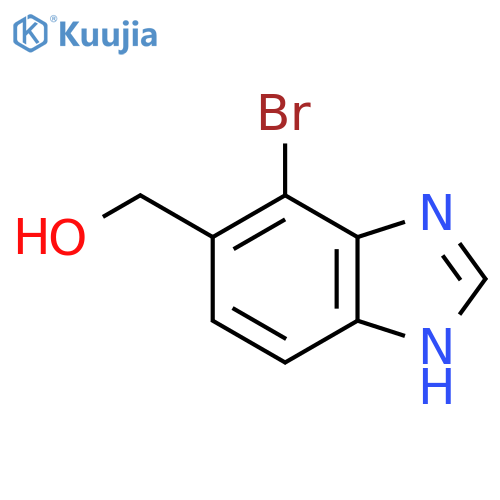

Cas no 1803897-65-5 (7-Bromo-6-hydroxymethyl-1H-benzimidazole)

1803897-65-5 structure

商品名:7-Bromo-6-hydroxymethyl-1H-benzimidazole

CAS番号:1803897-65-5

MF:C8H7BrN2O

メガワット:227.057980775833

CID:4825865

7-Bromo-6-hydroxymethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-6-hydroxymethyl-1H-benzimidazole

-

- インチ: 1S/C8H7BrN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-2,4,12H,3H2,(H,10,11)

- InChIKey: YTTCTLWMWVMQNT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(CO)C=CC2=C1N=CN2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 48.9

7-Bromo-6-hydroxymethyl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061002024-250mg |

7-Bromo-6-hydroxymethyl-1H-benzimidazole |

1803897-65-5 | 98% | 250mg |

$717.64 | 2022-04-02 | |

| Alichem | A061002024-1g |

7-Bromo-6-hydroxymethyl-1H-benzimidazole |

1803897-65-5 | 98% | 1g |

$2,010.62 | 2022-04-02 | |

| Alichem | A061002024-500mg |

7-Bromo-6-hydroxymethyl-1H-benzimidazole |

1803897-65-5 | 98% | 500mg |

$1,172.86 | 2022-04-02 |

7-Bromo-6-hydroxymethyl-1H-benzimidazole 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1803897-65-5 (7-Bromo-6-hydroxymethyl-1H-benzimidazole) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬